molecular formula C21H23N3O4S B10991993 Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10991993
M. Wt: 413.5 g/mol
InChI Key: NEOJZYGONFCNMR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include acyl chlorides, amines, and esters, with reactions often conducted in the presence of catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate stands out due to its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-13-16(14(2)28-24-13)10-12-18(25)22-21-23-19(20(26)27-3)17(29-21)11-9-15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3,(H,22,23,25)

InChI Key

NEOJZYGONFCNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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